molecular formula C28H28FN3O7 B12365425 Exatecan-amide-CH2-O-CH2-CH2-OH

Exatecan-amide-CH2-O-CH2-CH2-OH

Cat. No.: B12365425
M. Wt: 537.5 g/mol
InChI Key: GFNRPJNWZBIQED-VKGTZQKMSA-N
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Description

Exatecan-amide-CH2-O-CH2-CH2-OH is a derivative of Exatecan, a compound known for its potential in cancer research. This compound is primarily used in the study of cell proliferative diseases such as cancer .

Chemical Reactions Analysis

Exatecan-amide-CH2-O-CH2-CH2-OH undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Exatecan-amide-CH2-O-CH2-CH2-OH has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in the study of chemical reactions and mechanisms.

    Biology: It is used to study cell proliferation and apoptosis in various cell lines.

    Medicine: It is investigated for its potential as an anti-cancer agent, particularly in the treatment of cell proliferative diseases.

    Industry: It is used in the development of new pharmaceuticals and chemical products

Mechanism of Action

The mechanism of action of Exatecan-amide-CH2-O-CH2-CH2-OH involves its interaction with specific molecular targets and pathways. It is known to inhibit topoisomerase I, an enzyme involved in DNA replication. This inhibition leads to the accumulation of DNA breaks, ultimately resulting in cell death. The compound also affects various signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Exatecan-amide-CH2-O-CH2-CH2-OH is unique compared to other similar compounds due to its specific chemical structure and mechanism of action. Similar compounds include:

This compound stands out due to its enhanced solubility and potential for targeted delivery in cancer therapy .

Properties

Molecular Formula

C28H28FN3O7

Molecular Weight

537.5 g/mol

IUPAC Name

N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-(2-hydroxyethoxy)acetamide

InChI

InChI=1S/C28H28FN3O7/c1-3-28(37)17-8-21-25-15(10-32(21)26(35)16(17)11-39-27(28)36)24-19(30-22(34)12-38-7-6-33)5-4-14-13(2)18(29)9-20(31-25)23(14)24/h8-9,19,33,37H,3-7,10-12H2,1-2H3,(H,30,34)/t19-,28-/m0/s1

InChI Key

GFNRPJNWZBIQED-VKGTZQKMSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCCO)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCCO)O

Origin of Product

United States

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